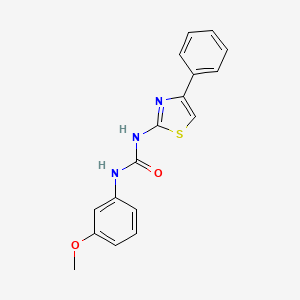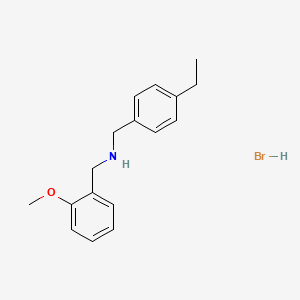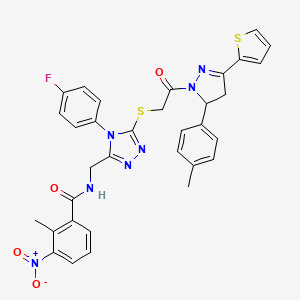
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” is a chemical compound with the formula C11H9NO4 . It is also known as “邻苯二甲酰亚胺甘氨酸甲脂” in Chinese .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindole core with a 1,3-dioxo functionality . The compound has a molecular weight of 219.19 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C . The compound’s refractive index is 1.581 .Mecanismo De Acción
Target of Action
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a compound that belongs to the class of organic compounds known as phthalimides . These compounds are imide derivatives of phthalic anhydrides
Mode of Action
Some isoindole derivatives are known to be selective monoamine oxidase inhibitors , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given that some isoindole derivatives are known to inhibit monoamine oxidase , it is plausible that this compound could affect pathways involving monoamine neurotransmitters.
Result of Action
If this compound acts as a monoamine oxidase inhibitor like some other isoindole derivatives , it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several advantages as a research tool, including its high purity, stability, and ease of synthesis. This compound is also highly soluble in organic solvents, making it suitable for a wide range of applications. However, this compound has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, including its potential use as a therapeutic agent for cancer and other diseases, its use as a fluorescent probe for metal ion detection, and its use as a building block for the synthesis of functional materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 3,4-dihydro-2H-pyran with maleic anhydride and subsequent esterification with methyl acrylate. The resulting product is then subjected to cyclization with sodium hydride to yield this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In materials science, this compound has been utilized as a building block for the synthesis of functional materials such as polymers and dendrimers. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic solar cells.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVWQRYVXVZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33745-25-4 |
Source


|
| Record name | N-PHTHALOYLALANINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-(hydrazinocarbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2902675.png)
![3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2902677.png)
![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)


![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)

![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2902689.png)